![molecular formula C19H22ClN3O B4137564 N-(4-chlorophenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea](/img/structure/B4137564.png)
N-(4-chlorophenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea
Overview
Description
N-(4-chlorophenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It is a potent and selective compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-(4-chlorophenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea selectively inhibits FAAH, which is an enzyme that breaks down endocannabinoids. By inhibiting FAAH, N-(4-chlorophenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea increases the levels of endocannabinoids, which can lead to pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids, which can lead to pain relief, reduced inflammation, and improved mood. It has also been shown to have anxiolytic and antidepressant effects, as well as potential anti-addictive effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorophenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea is its selectivity for FAAH, which makes it a useful tool for studying the endocannabinoid system. However, its potency and selectivity can also make it difficult to work with in certain experimental settings. Additionally, N-(4-chlorophenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea is not suitable for use in vivo due to its short half-life.
Future Directions
There are several potential future directions for research on N-(4-chlorophenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea. One area of interest is its potential therapeutic applications in various diseases, including anxiety, depression, pain, and addiction. Another area of interest is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, there is interest in developing more potent and selective FAAH inhibitors that could have even greater therapeutic potential.
Scientific Research Applications
N-(4-chlorophenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, pain, and addiction. It has been shown to increase the levels of endocannabinoids, which are natural compounds in the body that play a role in pain and inflammation.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-17-6-8-18(9-7-17)22-19(24)21-11-3-12-23-13-10-15-4-1-2-5-16(15)14-23/h1-2,4-9H,3,10-14H2,(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVIQRJRTXKFJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCNC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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